![molecular formula C23H21N3O2 B368585 (E)-N-(1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide CAS No. 924872-32-2](/img/structure/B368585.png)
(E)-N-(1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide is a complex organic compound that features a furan ring, a benzimidazole moiety, and a cinnamyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the cinnamyl group and the furan-2-carboxamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors might be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a furan-2-carboxylic acid derivative, while reduction could produce a furan-2-carboxamide with a reduced benzimidazole ring.
Scientific Research Applications
(E)-N-(1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving benzimidazole derivatives.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-N-(1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety may bind to enzymes or receptors, modulating their activity. The cinnamyl group could enhance the compound’s binding affinity and specificity. The furan-2-carboxamide part might contribute to the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(1H-benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide
- N-(1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethyl)thiophene-2-carboxamide
Uniqueness
(E)-N-(1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide is unique due to the presence of the cinnamyl group, which can enhance its biological activity and binding properties compared to similar compounds. The combination of the furan ring and benzimidazole moiety also contributes to its distinct chemical and physical properties.
Properties
IUPAC Name |
N-[1-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-17(24-23(27)21-14-8-16-28-21)22-25-19-12-5-6-13-20(19)26(22)15-7-11-18-9-3-2-4-10-18/h2-14,16-17H,15H2,1H3,(H,24,27)/b11-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUPUPYWMHSUKT-YRNVUSSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC=CC3=CC=CC=C3)NC(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=NC2=CC=CC=C2N1C/C=C/C3=CC=CC=C3)NC(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
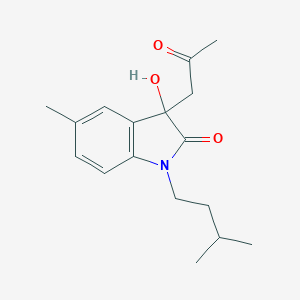
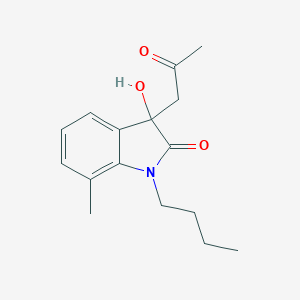
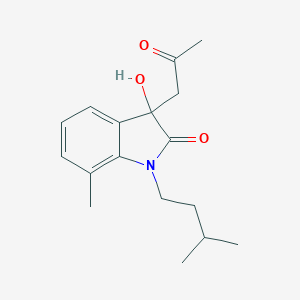
![N-(4-acetyl-7'-methyl-2'-oxo-1'-propylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide](/img/structure/B368507.png)
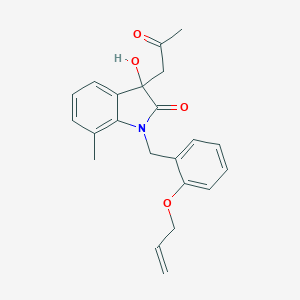
![N-(4-acetyl-1'-butyl-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide](/img/structure/B368510.png)
![N-[3'-acetyl-7-chloro-2-oxo-1-(2-phenoxyethyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B368511.png)
![N-[4-acetyl-1'-[(2-ethoxyphenyl)methyl]-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368513.png)
![N-[4-acetyl-1'-[2-(2-methoxyphenoxy)ethyl]-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368514.png)
![N-(4-acetyl-7'-methyl-2'-oxo-1'-prop-2-enylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide](/img/structure/B368515.png)
![Ethyl 5-chloro-2-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B368522.png)
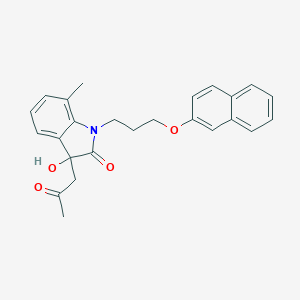
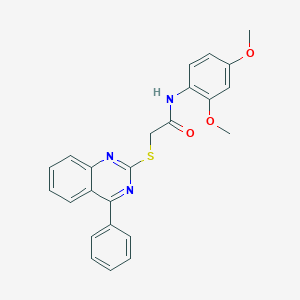
![2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B368548.png)
